molecular formula C8H10ClN3 B1473928 (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride CAS No. 1788054-88-5

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride

Cat. No.: B1473928
CAS No.: 1788054-88-5
M. Wt: 183.64 g/mol
InChI Key: CSBUTTWAIIEVNT-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a pyrrolopyridine core substituted with a methanamine group at the 2-position and a hydrochloride salt. Its molecular formula is C₈H₁₀ClN₃ (base: C₈H₉N₃ + HCl), with a molecular weight of 183.64 g/mol (calculated from ). Key identifiers include:

  • InChIKey: AGKPUYJSUTVVSC-UHFFFAOYSA-N
  • SMILES: N1C2C(=CC=CN=2)C=C1CN.Cl
  • CAS No.: 933691-76-0 (base form)

Its pyrrolopyridine scaffold allows for π-π stacking interactions in biological targets, while the primary amine enhances solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBUTTWAIIEVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)CN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-50-2
Record name 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Pharmacokinetics

It is known that the compound has a low molecular weight, which could potentially enhance its bioavailability and distribution throughout the body

Action Environment

The action of 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at refrigerator temperatures, indicating that it may be sensitive to heat and could lose its efficacy if not properly stored Additionally, the compound’s action could potentially be influenced by the pH and ionic strength of the biological environment in which it is administered

Biochemical Analysis

Biochemical Properties

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. These interactions lead to the inhibition of FGFR signaling pathways, which are crucial in regulating cell proliferation, differentiation, and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal FGFR signaling is associated with various types of tumors.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion. These effects are primarily mediated through the inhibition of FGFR signaling pathways, which play a crucial role in cell growth and survival. Additionally, the compound influences cell signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, preventing their activation and subsequent autophosphorylation. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes enzymatic transformations to form metabolites that are excreted through the kidneys. These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's chemical properties are summarized in the following table:

PropertyDetails
Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
IUPAC Name 1H-pyrrolo[3,2-b]pyridin-5-ylmethanamine;hydrochloride
InChI Key AOUCZJIMQBJWRP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2)N=C1CN.Cl

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is known to inhibit specific enzymes and receptors involved in critical cellular pathways, which can lead to altered cellular functions. Notably, this compound has been studied for its potential in anticancer therapies and as an antimicrobial agent.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by targeting cell signaling pathways associated with tumor growth. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Studies : A study published in MDPI demonstrated that compounds derived from pyrrolopyridine structures showed significant inhibition of cancer cell lines, particularly those associated with breast and prostate cancers. The study reported IC50 values indicating potent activity against these cells .
  • Antimicrobial Efficacy : Research conducted by Bidepharm indicated that this compound exhibited effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics .
  • Mechanistic Insights : An investigation into the mechanism of action revealed that the compound may act as a dual inhibitor of kinases involved in cancer progression. This was supported by biochemical assays showing reduced kinase activity in treated cells .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H10_{10}ClN3_3
  • Molecular Weight : 183.64 g/mol
  • IUPAC Name : (1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride

The compound is characterized by its unique structure, which allows it to interact specifically with FGFRs, making it a valuable target for therapeutic development against various cancers.

FGFR Inhibition

This compound has been shown to inhibit the proliferation of cancer cells by targeting FGFRs. Research indicates that it can induce apoptosis in cancer cell lines such as 4T1 (mouse breast cancer) and MDA-MB-231 (human breast cancer) cells. The mechanism involves binding to the tyrosine kinase domain of FGFRs, preventing their activation and subsequent signaling that promotes cell survival and proliferation .

Cancer Therapeutics

Studies have demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against various cancer cell lines. For example, a related derivative showed IC50_{50} values of 1900 nM against FGFR1, indicating its potential as a lead compound for further development in cancer therapy .

Building Block in Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structural features allow for modifications that can lead to new derivatives with enhanced biological activity .

Reaction Pathways

Several synthetic methods have been reported for producing this compound:

  • Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride.
  • Substitution Reactions : Capable of undergoing nucleophilic substitution with halogens or other nucleophiles .

Study on Anti-Cancer Activity

A study evaluated the anti-cancer properties of this compound derivatives. The derivatives were tested for their inhibitory effects on FGFRs and their ability to induce apoptosis in various cancer cell lines. Results indicated significant reductions in cell viability and increased apoptosis rates, supporting the compound's potential as a therapeutic agent .

Structure-Based Design Approach

Research focused on the structure-based design of new derivatives aimed at enhancing FGFR inhibition. By modifying substituents on the pyrrole ring, researchers were able to improve binding affinity and selectivity towards FGFRs. This approach has led to the identification of several promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The table below summarizes critical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Salt Form Purity (%) Key Distinguishing Features
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride C₈H₁₀ClN₃ 183.64 2-yl HCl ≥95 (inferred) Reference compound; optimal balance of solubility and lipophilicity
(1H-Indol-2-yl)methanamine hydrochloride C₉H₁₀ClN₂ 186.65 Indole-2-yl HCl N/A Indole core (vs. pyrrolopyridine); altered electronic properties
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride C₈H₁₁Cl₂N₃ 220.10 3,2-c isomer 2HCl 95 Dihydrochloride salt increases solubility; different ring fusion
2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride C₉H₁₀ClFN₃ 215.66 3-yl, 5-F substitution HCl N/A Fluorine enhances metabolic stability; ethylamine chain alters steric profile
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine C₈H₁₀N₃ 148.19 (base) 5-yl None N/A Free base form; reduced solubility; amine at 5-position

Structural and Functional Differences

Core Heterocycle Modifications
  • Pyrrolopyridine vs. Indole : The indole analog () replaces the pyridine ring with a benzene ring, reducing electronegativity and altering binding affinities in biological targets .
Substituent Effects
  • Halogenation : The 5-fluoro derivative () introduces electronegativity, enhancing metabolic stability and membrane permeability .
  • Amine Position : Moving the methanamine group from the 2- to 5-position () disrupts optimal interactions with enzymatic active sites, as seen in kinase inhibition assays .
Salt Form and Solubility
  • Dihydrochloride salts (e.g., ) improve aqueous solubility but may increase hygroscopicity, complicating formulation .

Preparation Methods

Synthetic Strategies for the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold is typically synthesized through multi-step sequences involving:

While direct literature on (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride is limited, closely related pyrrolo-pyridine derivatives have been synthesized using such approaches, indicating their applicability here.

Conversion to the Hydrochloride Salt

Once the free base (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine is obtained, it is typically converted to the hydrochloride salt to improve stability, solubility, and handling properties:

  • The free amine is treated with hydrochloric acid (HCl) in an organic solvent such as ethanol or ether.
  • The resulting hydrochloride salt precipitates out or is isolated by crystallization.
  • This step is straightforward and widely used for amine-containing heterocycles.

Typical Reaction Conditions and Purification

Step Reagents/Conditions Notes
Pyrrolo[2,3-b]pyridine core synthesis Bartoli reaction or cyclization from nitropyridine derivatives Requires controlled temperature, inert atmosphere
Functionalization at 2-position Halogenation or formylation (e.g., via lithiation and quenching) Enables subsequent amine installation
Amine introduction Ammonia or methylamine, reductive amination with NaBH3CN or substitution Mild to moderate temperatures, inert atmosphere
Salt formation HCl in ethanol or ether Precipitation/crystallization for purification

Purification is commonly achieved by recrystallization or chromatographic techniques to ensure high purity, critical for pharmaceutical applications.

Research Findings and Optimization

  • Literature reports emphasize the importance of controlling reaction parameters such as temperature, solvent choice, and stoichiometry to maximize yield and selectivity in the amination step.
  • Reductive amination is preferred over direct substitution for better yields and fewer by-products.
  • Industrial scale-up may involve continuous flow reactors to maintain consistent reaction conditions and improve safety when handling reactive intermediates.
  • Purification by crystallization of the hydrochloride salt enhances compound stability and facilitates handling.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Advantages
Core synthesis Bartoli reaction or cyclization from substituted nitropyridines 2-chloro-3-nitropyridine, Grignard reagent Efficient ring construction
Functionalization at 2-position Halogenation or lithiation followed by quenching Halogenating agents or formylation reagents Enables site-specific amine installation
Amination Reductive amination or nucleophilic substitution Ammonia, NaBH3CN, solvents like MeOH or EtOH High selectivity, good yields
Hydrochloride salt formation Treatment with HCl in ethanol or ether HCl, organic solvent Enhances stability and solubility
Purification Recrystallization or chromatography Solvent systems tailored to compound High purity product

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride with high yield and purity?

  • Methodological Answer : Optimize stepwise synthesis via nucleophilic substitution or reductive amination. Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection . Purify intermediates via recrystallization or column chromatography, referencing protocols for structurally similar pyrrolopyridine derivatives (e.g., methyl pyrrole-carboxylate hydrochlorides) . Control pH during salt formation to avoid decomposition of the amine-hydrochloride moiety .

Q. How can researchers validate the purity of this compound during isolation?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to resolve amine and impurity peaks .
  • NMR : Confirm structural integrity by comparing ¹H/¹³C NMR shifts to reference spectra of related pyrrolopyridine compounds .
  • Mass Spectrometry : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns against theoretical values .

Q. What strategies mitigate solubility challenges of this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Adjust pH to deprotonate the hydrochloride salt in polar solvents (e.g., DMSO or methanol) .
  • Use co-solvents (e.g., ethanol-water mixtures) or surfactants to enhance aqueous solubility.
  • Characterize solubility profiles via shake-flask methods under controlled temperature and ionic strength .

Advanced Research Questions

Q. How can thermal degradation kinetics of this compound be modeled under accelerated stability conditions?

  • Methodological Answer :

  • Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and enthalpy changes .
  • Apply the Arrhenius equation to predict shelf life by measuring degradation rates at elevated temperatures (40–60°C) and extrapolating to ambient conditions .
  • Monitor hydrolytic stability via forced degradation studies in buffered solutions (pH 1–10) .

Q. What methodologies identify and quantify degradation products of this compound in environmental matrices?

  • Methodological Answer :

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization to detect polar degradation byproducts (e.g., oxidized pyrrolopyridine derivatives) .
  • Employ solid-phase extraction (SPE) to concentrate trace analytes from water or soil samples.
  • Cross-validate results with computational tools (e.g., quantitative structure-activity relationship models) to predict environmental persistence .

Q. How can contradictions in reported physicochemical properties (e.g., logP, pKa) of this compound be resolved?

  • Methodological Answer :

  • Replicate measurements using standardized protocols (e.g., potentiometric titration for pKa, shake-flask for logP) .
  • Perform meta-analysis of literature data to identify systematic biases (e.g., solvent effects, instrument calibration errors) .
  • Validate results against structurally analogous compounds with well-characterized properties (e.g., pyridine-based hydrochlorides) .

Q. What experimental designs compare the bioactivity of this compound to its structural analogs?

  • Methodological Answer :

  • Design a randomized block study to test analogs with modified substituents (e.g., halogenation at the pyridine ring or alkylation at the pyrrole nitrogen) .
  • Use in vitro assays (e.g., enzyme inhibition or receptor binding) to quantify structure-activity relationships (SAR).
  • Apply multivariate statistical analysis (e.g., principal component analysis) to correlate structural features with bioactivity .

Key Considerations for Experimental Design

  • Controlled Variables : Temperature, humidity, and light exposure during storage to prevent hydrochloride salt deliquescence .
  • Reference Standards : Use certified impurities (e.g., des-methyl analogs or hydrolyzed byproducts) for method validation .
  • Ethical Compliance : Follow OECD guidelines for ecotoxicological testing to assess environmental risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride

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